N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide
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Overview
Description
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains both an oxazole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with an amino alcohol to form the oxazoline ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazolidine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antimicrobial properties.
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: Used in various synthetic applications.
Uniqueness
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is unique due to its specific combination of the oxazole ring and benzenesulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
90557-99-6 |
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Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-5H,6-7H2,(H,10,11) |
InChI Key |
LAIPKAYKOPDTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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